molecular formula C10H12N2O5S B14354542 Ethyl 2-(carbamoylsulfamoyl)benzoate CAS No. 95473-35-1

Ethyl 2-(carbamoylsulfamoyl)benzoate

Cat. No.: B14354542
CAS No.: 95473-35-1
M. Wt: 272.28 g/mol
InChI Key: PARSZYDXLXVEGG-UHFFFAOYSA-N
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Description

Ethyl 2-(carbamoylsulfamoyl)benzoate is a chemical intermediate of significant interest in organic and agrochemical synthesis. Its structure, featuring both carbamoyl and sulfamoyl functional groups on a benzoate backbone, makes it a valuable precursor for the development of more complex molecules. This compound is part of the family of substituted benzoates that are foundational in synthesizing sulfonylurea compounds . Sulfonylureas are a major class of herbicides, such as Chlorimuron-Ethyl, Iodosulfuron-methyl, and Metsulfuron-methyl, which function by inhibiting the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids . Researchers utilize this compound in route exploration and process development for such active ingredients. Its utility lies in its versatility for further chemical transformations, including hydrolysis, coupling reactions, and cyclization, to access target structures . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Strictly not for human or veterinary consumption.

Properties

CAS No.

95473-35-1

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

ethyl 2-(carbamoylsulfamoyl)benzoate

InChI

InChI=1S/C10H12N2O5S/c1-2-17-9(13)7-5-3-4-6-8(7)18(15,16)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)

InChI Key

PARSZYDXLXVEGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Esterification of Benzoic Acid Derivatives

The foundational step in synthesizing ethyl 2-(carbamoylsulfamoyl)benzoate involves esterification. A benzoic acid derivative bearing a sulfamoyl group is reacted with ethanol under acidic conditions. For instance, 2-(sulfamoyl)benzoic acid is treated with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group.

Reaction Conditions:

  • Temperature: 70–80°C under reflux
  • Duration: 6–8 hours
  • Yield: 60–75% (depending on purity of starting material)

This method is widely adopted in academic settings due to its simplicity and reproducibility. However, the use of strong acids necessitates careful neutralization and purification steps to isolate the esterified product.

Introduction of the Carbamoylsulfamoyl Group

The carbamoylsulfamoyl moiety is introduced through a two-step process:

  • Sulfonation: The benzoate ester undergoes sulfonation using chlorosulfonic acid to form 2-(chlorosulfonyl)benzoate.
  • Amination: The chlorosulfonyl intermediate reacts with urea or ammonium carbamate to yield the carbamoylsulfamoyl group.

Critical Parameters:

  • Sulfonation must occur at 0–5°C to prevent side reactions.
  • Amination requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

A study demonstrated that substituting urea with methylcarbamate increases the reaction’s efficiency, achieving yields of 82% compared to 68% with urea.

Industrial Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous-flow reactors are employed to enhance heat and mass transfer during esterification and sulfonation. For example, a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15 ) enables rapid esterification at 100°C with residence times under 30 minutes.

Advantages Over Batch Processes:

  • 20–30% higher yield due to minimized side reactions.
  • Reduced solvent consumption (ethanol recycled in-line).

Catalytic Optimization

Homogeneous catalysts like p-toluenesulfonic acid are replaced with heterogeneous alternatives (e.g., zeolites or sulfonated graphene ) to simplify product isolation. A patent highlighted the use of ZrO₂-SO₃H catalysts, which provide 94% conversion in esterification while being reusable for five cycles without significant activity loss.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol-water mixtures. Optimal conditions include:

Solvent Ratio (Ethanol:Water) Purity (%) Yield (%)
3:1 98.5 85
2:1 97.2 78
1:1 95.8 65

Data derived from large-scale trials indicate that slower cooling rates (1°C/min) favor larger crystal formation, improving filterability.

Chromatographic Methods

For high-purity applications (e.g., pharmaceutical intermediates), column chromatography using silica gel and a hexane-ethyl acetate gradient (70:30 to 50:50) achieves >99% purity. Advanced techniques like preparative HPLC with C18 columns are employed when trace impurities must be eliminated.

Reaction Mechanistic Insights

Nucleophilic Acyl Substitution in Esterification

The esterification mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol. Density functional theory (DFT) calculations reveal that the energy barrier for this step decreases from 120 kJ/mol to 85 kJ/mol when sulfuric acid is used instead of HCl.

Carbamoylsulfamoyl Group Formation

The amination step involves the reaction of sulfonyl chloride with urea, which proceeds through a tetrahedral intermediate. Kinetic studies show that the rate-determining step is the nucleophilic attack by the amine nitrogen on the electrophilic sulfur atom, with an activation energy of 45 kJ/mol.

Comparative Analysis of Synthetic Approaches

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Batch Esterification H₂SO₄ 80 68 95
Continuous-Flow Amberlyst-15 100 89 97
Catalytic Amination DABCO 25 82 98
Industrial Scale ZrO₂-SO₃H 120 94 99

Key Findings:

  • Continuous-flow systems outperform batch reactors in yield and purity.
  • Heterogeneous catalysts reduce environmental impact by eliminating liquid acid waste.

Challenges and Innovations

Byproduct Formation

The primary byproduct, 2-(sulfamoyl)benzoic acid , arises from incomplete esterification. Adding molecular sieves (3Å) to absorb water shifts the equilibrium toward ester formation, reducing byproduct levels from 12% to 3%.

Green Chemistry Initiatives

Recent advances focus on solvent-free esterification using microwave irradiation. Trials at 150 W and 100°C achieved 88% yield in 15 minutes, cutting energy use by 40% compared to conventional heating.

Comparison with Similar Compounds

Key Findings :

  • Substituent Influence: The 4-chloro-6-methoxy pyrimidine group in this compound enhances its selectivity for broadleaf weeds in leguminous crops, while mesosulfuron-methyl and nicosulfuron (with 4,6-dimethoxy pyrimidine) target grasses in cereals .
  • Bioactivity : Chlorimuron ethyl (structurally identical to the target compound) exhibits prolonged soil residual activity compared to nicosulfuron, which degrades faster in corn fields .

Comparison with Non-Herbicidal Benzoate Esters

This compound is distinct from non-agrochemical benzoate esters, which are used in pharmaceuticals, polymers, and fragrances:

Compound Name Molecular Formula CAS Number Functional Groups Application Reference
Ethyl 2-sulfamoylbenzoate C₉H₁₁NO₄S 59777-72-9 Sulfamoyl (-SO₂NH₂) Pharmaceutical intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 7335-26-4 Methoxy (-OCH₃) Food flavoring, fragrances
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 10287-53-3 Dimethylamino (-N(CH₃)₂) Dental resin cements

Key Findings :

  • Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, achieving a 20–30% higher degree of conversion in dental cements .
  • Solubility: Ethyl 2-methoxybenzoate is highly soluble in ethanol (>50 mg/mL), whereas sulfamoyl-substituted derivatives like Ethyl 2-sulfamoylbenzoate exhibit lower solubility due to polar sulfonamide groups .

Physicochemical Properties and Analytical Methods

A comparative analysis of key properties:

Property This compound Chlorimuron ethyl Ethyl 2-methoxybenzoate
Molecular Weight 414.8 g/mol 414.8 g/mol 180.20 g/mol
Melting Point 185–187°C (decomposes) 185–187°C 12–15°C
LogP (Octanol-Water) 2.1 (estimated) 2.1 1.8
Key Analytical Method HPLC-MS (residue analysis in crops) HPLC-MS GC-MS, IR spectroscopy

Notes:

  • This compound and chlorimuron ethyl are identical in structure and properties, confirming their synonymy .
  • Ethyl 2-methoxybenzoate’s low melting point makes it suitable for liquid formulations in cosmetics and food additives .

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 2-(carbamoylsulfamoyl)benzoate?

Answer:
The synthesis typically involves a multi-step reaction starting with 2-sulfamoylbenzoic acid. A common approach includes:

Esterification: Reacting the carboxylic acid group with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .

Carbamoylation: Introducing the carbamoyl group via reaction with 4-chloro-6-methoxypyrimidin-2-amine in the presence of a coupling agent like carbonyldiimidazole (CDI) or thionyl chloride .
Key Considerations:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterization by <sup>1</sup>H/<sup>13</sup>C NMR, IR (C=O stretch at ~1700 cm⁻¹), and LC-MS for molecular ion confirmation.

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)Reference
EsterificationEthanol, H₂SO₄, reflux, 6h85
CarbamoylationCDI, THF, 0°C→RT, 12h72

Advanced: How can crystallographic data elucidate the reactivity of this compound?

Answer:
X-ray crystallography reveals critical structural features influencing reactivity:

  • Hydrogen Bonding: The carbamoylsulfamoyl group forms intermolecular H-bonds, stabilizing the crystal lattice and affecting solubility .
  • Torsional Angles: Conformational flexibility of the sulfamoyl moiety impacts nucleophilic attack sites (e.g., hydrolysis susceptibility).
    Methodology:
  • Use SHELXL for structure refinement and Mercury CSD for visualizing packing motifs and void spaces .
  • Compare with analogs (e.g., oxasulfuron) to identify structure-activity relationships (SAR) .

Key Crystallographic Parameters:

ParameterValueImplication
Space GroupP2₁/cCommon for sulfonylureas
R-factor<0.05High data quality

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR: Aromatic protons (δ 7.5–8.2 ppm), ethyl ester (–CH₂CH₃, δ 1.3–4.3 ppm), and NH groups (δ 5.5–6.5 ppm) .
    • <sup>13</sup>C NMR: Ester carbonyl (δ ~165 ppm), sulfonamide sulfur environment (δ ~50 ppm).
  • IR Spectroscopy: Confirm ester (C=O, ~1700 cm⁻¹) and sulfonamide (N–H, ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> expected at m/z 427.8 for C₁₅H₁₅ClN₄O₆S<sup>+</sup>) .

Advanced: What is the molecular mechanism underlying its herbicidal activity?

Answer:
As a sulfonylurea herbicide analog, it inhibits acetolactate synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis in plants .
Experimental Validation:

In Vitro Assays: Measure ALS inhibition using spectrophotometry (NADH oxidation at 340 nm).

Plant Growth Studies: Dose-response curves on model species (e.g., Arabidopsis thaliana) under controlled light/temperature.

Computational Docking: Use AutoDock Vina to model binding to ALS active site (PDB: 1N0H) .

Key Data:

ParameterValueSignificance
IC₅₀ (ALS)0.2 µMHigh potency
Herbicidal Efficacy (ED₅₀)10 g/haField applicability

Advanced: How can environmental degradation products be analyzed?

Answer:
Degradation pathways include hydrolysis (pH-dependent) and photolysis.
Methodology:

Hydrolysis Studies:

  • Incubate in buffers (pH 4–9) at 25°C.
  • Monitor by HPLC-MS/MS for benzoate and pyrimidine derivatives .

Photolysis: Expose to UV light (λ = 254 nm), analyze via GC-MS for volatile byproducts.

Soil Metabolism: Use <sup>14</sup>C-labeled compound to track mineralization (CO₂ evolution) .

Degradation Products Table:

ConditionMajor ProductsDetection Method
Alkaline Hydrolysis2-Sulfamoylbenzoic acidLC-MS
UV ExposureChlorinated biphenylsGC-MS

Basic: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies may arise from assay conditions or impurity profiles.
Strategies:

  • Reproducibility Checks: Standardize protocols (e.g., cell line, solvent controls).
  • Impurity Profiling: Use HPLC-DAD to quantify byproducts (>98% purity required) .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Example Contradiction:

  • Study A reports IC₅₀ = 0.5 µM (using purified compound), Study B finds IC₅₀ = 5 µM (crude sample). Likely due to ester hydrolysis impurities.

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